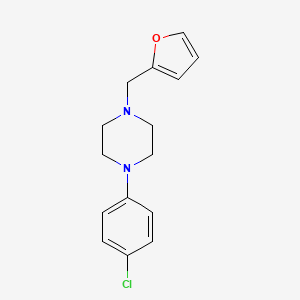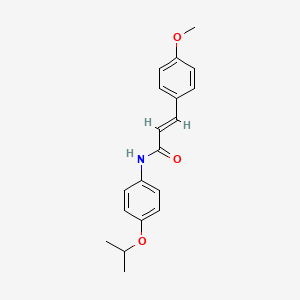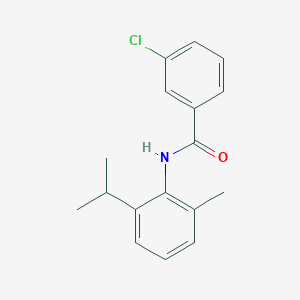
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
MCPP acts as a non-selective serotonin receptor agonist, binding to multiple subtypes of serotonin receptors in the brain and body. It also has affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors. The exact mechanism of action of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is thought to modulate the release and reuptake of these neurotransmitters, leading to changes in mood, behavior, and physiology.
Biochemical and Physiological Effects
MCPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of hormones such as cortisol and prolactin. In the central nervous system, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to increase neuronal activity and alter the balance of neurotransmitters, leading to changes in mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine in lab experiments is its well-characterized pharmacology and mechanism of action. This makes it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. However, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, including its non-selective binding to multiple receptor subtypes, which can complicate interpretation of results. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders, including depression and anxiety. Additionally, further investigation into the role of serotonin receptors and other neurotransmitter systems in various physiological processes could provide new insights into the underlying mechanisms of these processes. Finally, the development of more selective agonists and antagonists for specific receptor subtypes could provide new tools for investigating the role of these receptors in health and disease.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, or 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, is a psychoactive drug that has been the subject of numerous scientific studies. Its well-characterized pharmacology and mechanism of action make it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. While 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, its potential therapeutic applications and future research directions make it an interesting compound for further study.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 2-furfurylamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The process is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
Aplicaciones Científicas De Investigación
MCPP has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and schizophrenia. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been used as a research tool to investigate the role of serotonin receptors in various physiological processes.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPHETWSGZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-4-(2-furylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)